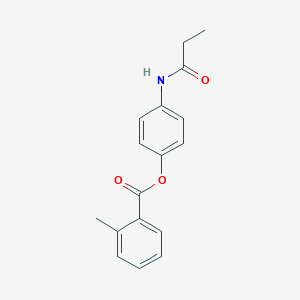
4-(Propanoylamino)phenyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propanoylamino)phenyl 2-methylbenzoate, also known as PAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an amide derivative of 2-methylbenzoic acid and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 4-(Propanoylamino)phenyl 2-methylbenzoate is not fully understood. However, it is known that 4-(Propanoylamino)phenyl 2-methylbenzoate inhibits the activity of certain enzymes and receptors by binding to them. This binding results in the inhibition of the enzyme or receptor, leading to the desired physiological effect.
Biochemical and Physiological Effects:
4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-(Propanoylamino)phenyl 2-methylbenzoate inhibits the activity of various enzymes and receptors, including COX-2, MMP-2, and MMP-9. Additionally, 4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to exhibit anti-inflammatory and anti-cancer properties. In vivo studies have demonstrated that 4-(Propanoylamino)phenyl 2-methylbenzoate reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-(Propanoylamino)phenyl 2-methylbenzoate is its ease of synthesis. 4-(Propanoylamino)phenyl 2-methylbenzoate can be synthesized using standard laboratory equipment and techniques, making it readily available for research purposes. Additionally, 4-(Propanoylamino)phenyl 2-methylbenzoate exhibits excellent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying their functions. However, one of the limitations of 4-(Propanoylamino)phenyl 2-methylbenzoate is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(Propanoylamino)phenyl 2-methylbenzoate. One of the primary directions is the development of 4-(Propanoylamino)phenyl 2-methylbenzoate-based drugs. 4-(Propanoylamino)phenyl 2-methylbenzoate has shown promising results in preclinical studies and could potentially be developed into a new class of drugs. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Propanoylamino)phenyl 2-methylbenzoate and its effects on various enzymes and receptors. Finally, the synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate analogs could lead to the development of compounds with improved properties and efficacy.
Conclusion:
In conclusion, 4-(Propanoylamino)phenyl 2-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-(Propanoylamino)phenyl 2-methylbenzoate is synthesized using specific methods and exhibits excellent inhibitory activity against various enzymes and receptors. 4-(Propanoylamino)phenyl 2-methylbenzoate has been extensively studied for its potential applications in drug development, anti-inflammatory, and anti-cancer properties. While 4-(Propanoylamino)phenyl 2-methylbenzoate has several advantages for lab experiments, its low solubility in aqueous solutions can limit its use in certain experiments. Finally, there are several future directions for the research on 4-(Propanoylamino)phenyl 2-methylbenzoate, including the development of 4-(Propanoylamino)phenyl 2-methylbenzoate-based drugs and the synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate analogs.
Métodos De Síntesis
The synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate involves the reaction of 4-aminophenyl 2-methylbenzoate with propanoyl chloride. This reaction results in the formation of 4-(Propanoylamino)phenyl 2-methylbenzoate, which is obtained as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent. The synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate is a straightforward process and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
4-(Propanoylamino)phenyl 2-methylbenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-(Propanoylamino)phenyl 2-methylbenzoate is in the development of new drugs. 4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to exhibit excellent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development. Additionally, 4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to possess anti-inflammatory and anti-cancer properties, which further increases its potential as a drug candidate.
Propiedades
Nombre del producto |
4-(Propanoylamino)phenyl 2-methylbenzoate |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
[4-(propanoylamino)phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)18-13-8-10-14(11-9-13)21-17(20)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,19) |
Clave InChI |
CXUZPZFLMXRQAC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-chlorobenzamide](/img/structure/B267127.png)
![3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267129.png)
![4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267130.png)
![3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267131.png)
![3-[(4-chlorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B267133.png)
![2-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267134.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide](/img/structure/B267135.png)
![2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate](/img/structure/B267137.png)
![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B267142.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B267144.png)
methanone](/img/structure/B267146.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B267152.png)